molecular formula C17H22N4O5S B2471180 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034562-77-9

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2471180
CAS RN: 2034562-77-9
M. Wt: 394.45
InChI Key: GVYVMOVERGMBKF-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity and Anti-Arrhythmic Potential

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has demonstrated significant electrophysiological activity, suggesting a potential application of similar compounds in developing new selective class III anti-arrhythmic agents. These compounds, through their action on cardiac electrophysiological properties, could offer novel therapeutic strategies for arrhythmias, indicating the relevance of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide in similar medical applications (Morgan et al., 1990).

Nucleoside Analog Synthesis

The synthesis of novel cycloimidazole nucleosides, through reactions involving similar complex molecules, highlights the utility of such compounds in creating analogs of biological significance. These nucleosides have potential applications in drug discovery, particularly in antiviral and anticancer research, where modifications to nucleosides can lead to significant therapeutic benefits (Okutsu & Yamazaki, 1976).

Serotonergic Activity

Studies on 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives have shown serotonergic activity, particularly as antagonists for vascular 5-HT1B-like receptors. This research underscores the potential of structurally complex molecules like this compound in developing new treatments for conditions involving the serotonergic system, such as depression and migraines (Moloney et al., 1999).

Heterocyclic Compound Synthesis

The efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles from related compounds underscores the importance of such structures in generating diverse heterocyclic systems. These systems are crucial in medicinal chemistry for the development of drugs with various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties (Darweesh et al., 2016).

Anticancer Activity

The exploration of benzonaphthyridine anti-cancer agents and their pharmacokinetics in mice indicates the potential of structurally complex molecules for cancer treatment. The study of such compounds’ bioavailability, distribution, and efficacy in tumor models provides essential insights into designing more effective anticancer therapies (Lukka et al., 2012).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-19(2)13(15-10-12-6-4-5-7-14(12)26-15)11-18-16(22)20-8-9-21(17(20)23)27(3,24)25/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYVMOVERGMBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.